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Compound of Interest

Compound Name: Aklomide

Cat. No.: B1666742 Get Quote

A Note on Terminology: This guide provides a comprehensive overview of the absorption,

distribution, metabolism, and excretion (ADME) of Acrylamide. Initial searches for "Aklomide"

yielded limited specific data, suggesting that "Acrylamide," a structurally similar and extensively

studied compound, was the likely subject of interest. Aklomide is chemically defined as 2-

chloro-4-nitrobenzamide.

This technical guide is intended for researchers, scientists, and drug development

professionals, offering a detailed exploration of the pharmacokinetic profile of Acrylamide. The

following sections summarize key quantitative data, outline experimental methodologies, and

visualize metabolic pathways to facilitate a deeper understanding of this compound's

interaction with biological systems.

Absorption
Acrylamide is readily absorbed through oral, dermal, and inhalation routes. Following oral

administration, it is rapidly absorbed from the gastrointestinal tract.

Table 1: Oral Bioavailability of Acrylamide
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Species Dosage Bioavailability (%) Reference

Rats Diet 32-44 [1]

Rats Aqueous Gavage 60-98 [1]

Mice Diet 23 [1]

Mice Aqueous Gavage 32-52 [1]

Distribution
Upon absorption, acrylamide is widely distributed throughout the body. Studies in rodents have

shown distribution to various tissues, with no significant evidence of accumulation.

Table 2: Tissue Distribution of Acrylamide in Male Sprague-Dawley Rats (50 mg/kg Oral Dose)

Time Point
Tissues with Highest
Radioactivity

Reference

28 hours
Gastric content, stomach, lung,

bone marrow, skin
[2]

144 hours
Lung, bone marrow,

esophagus
[2]

In a study involving pregnant mice, orally administered [14C]acrylamide was found to distribute

to the pancreas, blood, and thymus. Notably, the infection with coxsackievirus B3 was shown to

alter the tissue distribution, decreasing radioactivity in the pancreas while increasing it in the

blood and thymus[3].

Metabolism
The metabolism of acrylamide is a critical determinant of its toxicity. It proceeds primarily

through two main pathways: direct conjugation with glutathione (GSH) and oxidation to its

epoxide metabolite, glycidamide (GA).[4]
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Oxidation Pathway (Phase I): Cytochrome P450 2E1 (CYP2E1) is the principal enzyme

responsible for oxidizing acrylamide to glycidamide.[4][5][6] Glycidamide is a reactive

metabolite that can form adducts with DNA and proteins, contributing to the genotoxicity and

carcinogenicity of acrylamide.[4]

Glutathione Conjugation (Phase II): Both acrylamide and glycidamide can be detoxified by

conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[4][7]

These conjugates are further metabolized to mercapturic acids, which are then excreted in

the urine.[4]

The balance between the CYP2E1-mediated activation to glycidamide and the GST-mediated

detoxification is a key factor in the overall toxicity of acrylamide.
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Caption: Metabolic pathways of Acrylamide.

Excretion
Acrylamide and its metabolites are primarily eliminated from the body through urinary excretion.

A smaller proportion is excreted in the feces.

Table 3: Excretion of Acrylamide and its Metabolites
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Species Dose Route
% of
Dose in
Urine

% of
Dose in
Feces

Time
Frame

Referenc
e

Rats 50 mg/kg Oral Majority ~10% 144 hours [2]

Rats 20 µg/kg
Oral

Gavage

66.3% (as

metabolites

)

- 96 hours [8]

Rats 100 µg/kg
Oral

Gavage

70.5% (as

metabolites

)

- 96 hours [8]

Humans 0.5 µg/kg Oral

71.3% (as

metabolites

)

- 94 hours [8]

Humans 20 µg/kg Oral

70.0% (as

metabolites

)

- 94 hours [8]

Studies have shown species-specific differences in the metabolic profile of excreted products.

In humans, the major urinary metabolite is N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA),

derived from the direct conjugation of acrylamide with glutathione. In rats, a larger proportion of

the dose is excreted as metabolites of glycidamide, such as N-acetyl-S-(2-carbamoyl-2-

hydroxyethyl)-L-cysteine (GAMA).[8][9][10]

Table 4: Proportions of Major Urinary Metabolites (% of Administered Dose)

Species Dose AAMA GAMA
AAMA-
sulfoxide

Reference

Rats 20 µg/kg 33.6% 32.7% Not Detected [8]

Rats 100 µg/kg 38.8% 31.7% Not Detected [8]

Humans 0.5 µg/kg 51.7% 6.3% 13.2% [8]

Humans 20 µg/kg 49.2% 6.4% 14.5% [8]
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Experimental Protocols
A variety of analytical methods are employed to study the ADME of acrylamide. The selection

of a specific protocol depends on the biological matrix and the target analyte (acrylamide or its

metabolites).

Quantification of Acrylamide and Glycidamide in
Biological Matrices
A common and sensitive method for the simultaneous quantification of acrylamide and its

metabolite glycidamide in plasma, urine, and various tissues is liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[11]

Experimental Workflow for LC-MS/MS Analysis
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Caption: LC-MS/MS experimental workflow.

Sample Preparation: A simple protein precipitation method is often utilized.[11]

Lower Limit of Quantification (LLOQ):

Plasma: 5 ng/mL for acrylamide and 10 ng/mL for glycidamide.[11]
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Tissues: 10 ng/mL for acrylamide and 20 ng/mL for glycidamide.[11]

Urine: 25 ng/mL for acrylamide and 100 ng/mL for glycidamide.[11]

Validation: The assay is typically validated for linearity, sensitivity, accuracy, precision,

recovery, and stability.[11]

Analysis of Hemoglobin Adducts
Hemoglobin adducts of acrylamide and glycidamide serve as important biomarkers of

exposure. High-throughput methods using liquid chromatography-tandem mass spectrometry

(LC-MS/MS) have been developed for their analysis in blood samples.[12]

Methodology: The protocol often involves the Edman reaction, followed by protein

precipitation and solid-phase extraction (SPE) to isolate the reaction products.[12]

Quantification: Stable-isotope labeled peptides are used as internal standards for accurate

quantification.[12]

Automation: The method can be performed on automated liquid handling and SPE systems

for high-throughput analysis.[12]

Animal Studies for Pharmacokinetic Analysis
Animal Models: Male Sprague-Dawley or Fischer 344 rats are commonly used.[2][8]

Dosing: Acrylamide is administered, often as a radiolabeled compound (e.g., [1-14C]AMD or

13C3-AA), via oral gavage or in drinking water.[2][8]

Sample Collection: Blood, urine, and feces are collected at various time points post-

administration. Tissues may be collected at the end of the study.[2][8]

Analysis: Radioactivity in samples is measured by liquid scintillation counting. The parent

compound and its metabolites are identified and quantified using techniques like LC-MS/MS.

[2][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25281071/
https://pubmed.ncbi.nlm.nih.gov/25281071/
https://pubmed.ncbi.nlm.nih.gov/25281071/
https://pubmed.ncbi.nlm.nih.gov/16438292/
https://pubmed.ncbi.nlm.nih.gov/16438292/
https://pubmed.ncbi.nlm.nih.gov/16438292/
https://pubmed.ncbi.nlm.nih.gov/16438292/
https://pubmed.ncbi.nlm.nih.gov/21781917/
https://pubmed.ncbi.nlm.nih.gov/19118568/
https://pubmed.ncbi.nlm.nih.gov/21781917/
https://pubmed.ncbi.nlm.nih.gov/19118568/
https://pubmed.ncbi.nlm.nih.gov/21781917/
https://pubmed.ncbi.nlm.nih.gov/19118568/
https://pubmed.ncbi.nlm.nih.gov/21781917/
https://pubmed.ncbi.nlm.nih.gov/19118568/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1666742#absorption-distribution-metabolism-and-
excretion-of-aklomide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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